molecular formula C11H15NO B12096538 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol

8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B12096538
M. Wt: 177.24 g/mol
InChI Key: IHCVAPXMLJDBGD-UHFFFAOYSA-N
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Description

8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 1538906-03-4) is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It features a tetrahydroquinoline core structure, a scaffold of high interest in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products . Tetrahydroquinoline derivatives are frequently explored in pharmaceutical research for their potential biological activities. Recent patent literature indicates that novel compounds containing tetrahydroquinoline motifs are being investigated for the treatment of hemoglobinopathies, such as sickle cell disease and beta-thalassemia, highlighting the ongoing research relevance of this chemical class . The specific presence of both the ethyl substituent and the hydroxyl group on the saturated ring of this particular compound makes it a valuable and versatile building block for chemical synthesis and structure-activity relationship (SAR) studies. It is suitable for use in medicinal chemistry, drug discovery programs, and as a key intermediate in the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C11H15NO/c1-2-8-4-3-5-9-6-10(13)7-12-11(8)9/h3-5,10,12-13H,2,6-7H2,1H3

InChI Key

IHCVAPXMLJDBGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NCC(C2)O

Origin of Product

United States

Synthesis and Characterization of 8 Ethyl 1,2,3,4 Tetrahydroquinolin 3 Ol

While specific literature on the synthesis of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is not widely available, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous substituted tetrahydroquinolines.

A potential approach could involve a multi-step sequence starting from a suitably substituted aniline (B41778) derivative. For instance, a common strategy for creating the tetrahydroquinoline core is the Skraup-Doebner-von Miller reaction or variations thereof, followed by reduction of the resulting quinoline (B57606).

Alternatively, a domino reaction starting from a 2-ethylaniline (B167055) derivative and a suitable three-carbon synthon could be employed. One such strategy involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, followed by cyclization and reduction. Another approach could be the catalytic hydrogenation of a pre-formed 8-ethylquinolin-3-ol. The direct reduction of quinolines is a frequently used method for preparing tetrahydroquinolines. nih.gov

The characterization of the final product would rely on standard spectroscopic techniques.

Table 1: Hypothetical Spectroscopic Data for 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol (Note: This data is hypothetical and based on typical values for analogous compounds)

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and protons of the saturated heterocyclic ring, including a signal for the proton attached to the carbon bearing the hydroxyl group. The NH proton would also be present.
¹³C NMR Resonances for the eight carbons of the ethyl group, the aromatic carbons, and the carbons of the saturated heterocyclic ring, including the carbon attached to the hydroxyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅NO).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

Chemical Properties and Reactions of 8 Ethyl 1,2,3,4 Tetrahydroquinolin 3 Ol

Nucleophilic Substitution Reactions on Tetrahydroquinoline Rings

Nucleophilic substitution reactions are fundamental to modifying the tetrahydroquinoline core. These reactions can occur on the aromatic ring, particularly when activated, or at positions on the saturated heterocyclic ring.

One approach involves the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent reaction with various nucleophiles. mdpi.com The chlorine atom at the C-4 position is susceptible to displacement by nucleophiles such as thiols, hydrazines, and amines, leading to a range of 4-substituted quinolinones and quinolinethiones. mdpi.com This highlights the potential for similar substitutions on analogues of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, provided a suitable leaving group is present on the ring.

Another strategy for achieving substitution is through a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.gov This method has been successful in preparing various tetrahydroquinolines. nih.gov The process typically involves an initial reductive amination to form an amine, which then undergoes an intramolecular SNAr cyclization. nih.gov A related domino SN2-SNAr approach has also been reported, involving an intermolecular SN2 reaction followed by an intramolecular SNAr displacement of a fluoride (B91410) ion. nih.gov

Furthermore, direct deprotonation at the C-4 position of the tetrahydroquinoline framework using organolithium reagents and phosphoramide (B1221513) ligands, followed by reaction with an electrophile, provides a route to 4-substituted derivatives. chemrxiv.orgchemrxiv.org This method has been successfully applied to direct alkylation with primary and secondary alkyl halides and in Negishi cross-coupling reactions with aromatic halides. chemrxiv.orgchemrxiv.org

The following table summarizes selected nucleophilic substitution reactions on the tetrahydroquinoline ring system:

Reaction TypeReagents and ConditionsProduct TypeReference(s)
Nucleophilic displacement4-chloro-8-methylquinolin-2(1H)-one with thiols, hydrazines, amines4-substituted 2-quinolinones and quinolinethiones mdpi.com
Domino reductive amination-SNArReductive amination followed by intramolecular SNArSubstituted tetrahydroquinolines nih.gov
Domino SN2-SNArIntermolecular SN2 followed by intramolecular SNArSubstituted tetrahydroquinolines nih.gov
Deprotonation-alkylationOrganolithium/phosphoramide, alkyl halides4-alkyl-tetrahydroquinolines chemrxiv.orgchemrxiv.org
Deprotonation-Negishi couplingOrganolithium/phosphoramide, aromatic halides, Pd catalyst4-aryl-tetrahydroquinolines chemrxiv.orgchemrxiv.org

Addition and Substitution Reactions with Organometallic Reagents (e.g., Alumazenes, Grignard Reagents)

Organometallic reagents are powerful tools for forming carbon-carbon bonds and introducing a wide range of functional groups onto the tetrahydroquinoline scaffold.

Grignard reagents (RMgX) are well-known for their addition to carbonyl groups. organic-chemistry.orgyoutube.comchemguide.co.ukyoutube.com In the context of tetrahydroquinoline synthesis, they can be used to introduce alkyl or aryl groups. For instance, the reaction of a Grignard reagent with an ester or lactone can lead to a tertiary alcohol where two identical alkyl groups are introduced. organic-chemistry.org This is relevant for the synthesis of substituted tetrahydroquinolinols. The reaction proceeds via nucleophilic addition to the carbonyl carbon. youtube.com

Alumazenes, such as [DippNAlMe]₃, have also been shown to react with quinolinols. researchgate.net The reaction of alumazene with quinolin-8-ol results in a dinuclear complex with a central Al₂O₂ ring. researchgate.net This demonstrates that the Al₃N₃ ring of the alumazene can undergo addition and deoligomerization reactions with hydroxyl-substituted quinolines. researchgate.net

The table below illustrates the types of reactions involving organometallic reagents with tetrahydroquinoline precursors or analogues.

Organometallic ReagentSubstrate TypeProduct TypeReference(s)
Grignard Reagent (RMgX)Aldehyde/KetoneSecondary/Tertiary Alcohol organic-chemistry.orgyoutube.com
Grignard Reagent (excess)Ester/LactoneTertiary Alcohol organic-chemistry.org
Alumazene ([DippNAlMe]₃)Quinolin-8-olDinuclear aluminum complex researchgate.net

Ionic Hydrogenation and Condensation Reactions in Superacidic Media

The hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydroquinolines is a common and crucial transformation. Various catalytic systems have been developed to achieve this with high efficiency and selectivity.

Asymmetric hydrogenation of quinoline (B57606) derivatives using chiral cationic ruthenium catalysts can produce 1,2,3,4-tetrahydroquinolines with high enantiomeric excess. acs.org The mechanism is proposed to be an ionic and cascade reaction pathway involving 1,4-hydride addition, isomerization, and a subsequent 1,2-hydride addition. acs.org This process involves a stepwise H⁺/H⁻ transfer. acs.org

Boronic acid has been shown to catalyze the one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde. acs.org This reaction proceeds under mild conditions using a Hantzsch ester as the hydrogen source. acs.org Mechanistic studies suggest that the boronic acid acts as both a Lewis acid and a hydrogen-bond donor. acs.org Similarly, hexafluoroisopropanol (HFIP) can mediate this tandem reduction and reductive alkylation through a hydrogen-bonding network that activates the substrate. rsc.org

Condensation reactions are also important for building the tetrahydroquinoline framework. A three-component cascade reaction involving a 2-alkenyl aniline (B41778), an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of DBU can synthesize highly substituted 1,2,3,4-tetrahydroquinolines. rsc.org This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition. rsc.org

The following table summarizes key hydrogenation and condensation reactions.

Reaction TypeReagents and ConditionsKey FeaturesReference(s)
Asymmetric Ionic HydrogenationChiral cationic Ru catalysts, H₂High enantioselectivity, ionic mechanism acs.org
Tandem Reduction/Reductive AlkylationBoronic acid catalyst, Hantzsch ester, aldehydeOne-pot synthesis of N-alkyl tetrahydroquinolines acs.org
Tandem Reduction/Reductive AlkylationHFIP, Hantzsch ester, aldehydeMetal-free, substrate activation via H-bonding rsc.org
Cascade Condensation2-alkenyl aniline, aldehyde, ethyl cyanoacetate, DBUThree-component, one-pot synthesis rsc.org

Functional Group Interconversions on the Tetrahydroquinoline Scaffold

Functional group interconversions are essential for elaborating the tetrahydroquinoline core and synthesizing diverse derivatives. fiveable.meimperial.ac.ukorganic-chemistry.org These transformations can include oxidation, reduction, and substitution of functional groups attached to the ring system.

The hydroxyl group of tetrahydroquinolinols, such as in 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, is a key site for functionalization. Oxidation of the tetrahydroquinoline ring itself can lead to various products. For example, the oxidation of 1,2,3,4-tetrahydroquinolines can yield the corresponding quinolines. nih.govresearchgate.net Manganese dioxide (MnO₂) has been identified as an effective reagent for this transformation. nih.gov An environmentally friendly electrochemical oxidation method can convert tetrahydroquinolines to 3,4-dihydroquinolones using electricity as the oxidant and O₂ as the oxygen source. rsc.org

Reduction of functional groups is also a common strategy. For instance, a tandem reduction-reductive amination of methyl (2-nitrophenyl)acetate derivatives can lead to substituted tetrahydroquinoline-4-carboxylic esters. nih.govresearchgate.net This sequence involves the reduction of a nitro group, condensation to form a cyclic intermediate, and subsequent reduction. nih.govresearchgate.net

The table below provides examples of functional group interconversions on the tetrahydroquinoline scaffold.

TransformationReagents and ConditionsProductReference(s)
Oxidation of TetrahydroquinolineManganese Dioxide (MnO₂)Quinoline nih.gov
Electrochemical OxidationElectricity, O₂, TEMPO, NaI3,4-Dihydroquinolone rsc.org
Tandem Reduction-Reductive AminationCatalytic hydrogenation (e.g., Pt/C)Substituted Tetrahydroquinoline-4-carboxylic ester nih.govresearchgate.net

Stereochemical Aspects of Reactions Involving Tetrahydroquinolinols

The stereochemistry of reactions involving tetrahydroquinolinols and their analogues is critical, as the biological activity of these compounds often depends on their three-dimensional structure.

Diastereoselective synthesis of tetrahydroquinoline derivatives can be achieved through various methods. For example, a [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes yields 4-aryl-substituted tetrahydroquinolines with high diastereoselectivity. frontiersin.orgnih.gov Similarly, a tandem reduction-reductive amination sequence has been developed for the diastereoselective synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, where the C-2 alkyl group is cis to the C-4 carboxylic ester. nih.govresearchgate.net

Enantioselective synthesis is also a key area of research. As mentioned previously, the asymmetric hydrogenation of quinolines using chiral ruthenium catalysts can provide access to enantioenriched 1,2,3,4-tetrahydroquinolines. acs.org The enantioselectivity is believed to arise from the CH/π attraction between the catalyst's η⁶-arene ligand and the fused phenyl ring of a dihydroquinoline intermediate. acs.org

The following table highlights stereoselective reactions for the synthesis of substituted tetrahydroquinolines.

Reaction TypeKey FeaturesStereochemical OutcomeReference(s)
[4+2] Annulationortho-Tosylaminophenyl-substituted p-QMs and cyanoalkenesHigh diastereoselectivity frontiersin.orgnih.gov
Tandem Reduction-Reductive AminationCatalytic hydrogenationHigh diastereoselectivity (cis isomer) nih.govresearchgate.net
Asymmetric HydrogenationChiral cationic Ru catalystsHigh enantioselectivity acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring in Tetrahydroquinolinol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the molecular framework, including the number and connectivity of protons and carbons.

In a typical ¹H NMR spectrum of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, distinct signals corresponding to the aromatic protons, the protons of the saturated heterocyclic ring, the ethyl group, and the hydroxyl and amine protons would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the ethyl group would present as a quartet and a triplet, characteristic of the -CH₂-CH₃ spin system. The protons on the tetrahydroquinoline core, specifically at positions 2, 3, and 4, would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol would give rise to a distinct signal. The chemical shifts of the aromatic carbons can be differentiated from the aliphatic carbons of the heterocyclic ring and the ethyl group. The carbon bearing the hydroxyl group (C-3) would be expected to resonate in a specific range, providing key evidence for its position.

Beyond simple structural confirmation, NMR spectroscopy is a powerful tool for mechanistic studies of reactions forming tetrahydroquinolines. mdpi.com By monitoring the reaction mixture over time using in situ NMR techniques, it is possible to identify and characterize reaction intermediates, determine reaction kinetics, and elucidate the reaction pathway. For example, in the synthesis of tetrahydroquinolines, NMR can be used to follow the consumption of starting materials and the appearance of product signals, providing insights into the efficiency and mechanism of the cyclization process. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, respectively, which is crucial for the definitive assignment of all signals in the spectra of complex molecules like 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol. ox.ac.uk

Predicted ¹H NMR Data for 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H6.7 - 7.1m
CH(OH)~4.0m
NH 3.5 - 4.5br s
CH ₂-N3.2 - 3.4m
CH ₂-Ar2.7 - 2.9t
Ethyl-CH2.5 - 2.7q~7.5
CH ₂-CH(OH)1.8 - 2.2m
Ethyl-CH1.2 - 1.4t~7.5
OH Variablebr s

Predicted ¹³C NMR Data for 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-N~145
Aromatic C-C115 - 135
C H(OH)65 - 75
C H₂-N40 - 50
C H₂-Ar25 - 35
Ethyl-C H₂20 - 30
C H₂-CH(OH)20 - 30
Ethyl-C H₃10 - 15

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn allows for the confirmation of its elemental formula (C₁₁H₁₅NO).

Electron ionization (EI) is a common ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺·) corresponding to the mass of the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the connectivity of atoms. For 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, key fragmentation pathways would likely involve the loss of the ethyl group (M-29), the loss of a water molecule from the alcohol (M-18), and cleavage of the heterocyclic ring. researchgate.net The fragmentation of the parent tetrahydroquinoline often involves the loss of a hydrogen atom to form a stable aromatic quinolinium ion. chemicalbook.com The presence of the ethyl and hydroxyl groups would introduce additional characteristic fragmentation pathways. For instance, α-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines.

Predicted Key Fragments in the EI-MS of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol

m/z Value Proposed Fragment Significance
177[M]⁺Molecular Ion
162[M - CH₃]⁺Loss of a methyl radical
159[M - H₂O]⁺Loss of water
148[M - C₂H₅]⁺Loss of an ethyl radical
132[M - C₂H₅ - H₂O]⁺Subsequent loss of water after ethyl loss
130[M - H - H₂O - C₂H₄]⁺Complex rearrangement and fragmentation

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR and mass spectrometry provide information about the connectivity and formula of a molecule, X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure in the solid state. nih.gov To perform this analysis, a suitable single crystal of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol must be grown. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Chromatographic Methods for Product Purification and Analysis

Chromatographic techniques are essential for the purification of the synthesized 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to qualitatively monitor reactions and check the purity of fractions collected during column chromatography. quizlet.com A small amount of the reaction mixture is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The different components of the mixture travel up the plate at different rates depending on their polarity, resulting in separated spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. For 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, TLC would be used to identify the product spot and to determine the optimal solvent system for column chromatography.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the desired product from the reaction mixture. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent (eluent) is passed through the column. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high resolution and sensitivity for both analytical and preparative purposes. nih.gov In HPLC, the sample is pumped through a column packed with very small particles under high pressure. This allows for very efficient separations and accurate quantification of the components in a mixture. For 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. HPLC can be used to determine the purity of the final product with high accuracy and can also be used to isolate the pure compound. mdpi.com

Typical Chromatographic Conditions for Tetrahydroquinolinols

Technique Stationary Phase Typical Mobile Phase Detection Method
TLCSilica Gel 60 F₂₅₄Hexane/Ethyl Acetate mixturesUV light (254 nm)
Column ChromatographySilica Gel (230-400 mesh)Gradient of Hexane/Ethyl AcetateTLC analysis of fractions
HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterUV Detector (e.g., at 254 nm)

Theoretical and Computational Studies on Tetrahydroquinolinols

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org By solving the Schrödinger equation for a given molecular system, these methods can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. fiveable.me This provides a detailed, step-by-step picture of how a reaction proceeds.

In the context of synthesizing or understanding the reactivity of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, quantum chemical calculations can be employed to investigate various reaction pathways. For instance, in the synthesis of the tetrahydroquinoline core, which can be achieved through the cyclocondensation of aniline (B41778) derivatives, computational methods can help to elucidate the plausible mechanism. researchgate.net

Key applications include:

Transition State Theory: This theory relates the rate of a reaction to the energy of the transition state. fiveable.me Quantum chemical calculations can accurately compute the Gibbs free energy of activation (), providing quantitative predictions of reaction rates. fiveable.me

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, IRC calculations can verify that it indeed connects the desired reactants and products, confirming the proposed reaction pathway. fiveable.me

Catalyst Design: Computational studies can model the interaction of a catalyst with the reactants and intermediates. rsc.org This is crucial for developing more efficient and selective catalysts for the synthesis of complex molecules like substituted tetrahydroquinolines.

For example, a theoretical study on the synthesis of a tetrahydroquinazoline (B156257) derivative utilized density functional theory (DFT) to calculate the geometries and frequencies of all species involved in the reaction, successfully identifying the rate-determining step. researchgate.net A similar approach could be applied to model the formation of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, providing insights into the energetics of each step of the synthesis.

Computational Modeling of Stereoselectivity and Reaction Pathways

The synthesis of chiral molecules like 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, which contains a stereocenter at the C3 position, presents the challenge of controlling stereoselectivity. Computational modeling offers a powerful strategy to understand and predict the stereochemical outcome of a reaction. nih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomers, chemists can predict which isomer will be formed preferentially.

Computational approaches, such as those using density functional theory (DFT), can model the non-covalent interactions between a chiral catalyst and the substrate. These subtle interactions are often the key to achieving high enantioselectivity. The insights gained from these models can guide the rational design of new catalysts that favor the formation of the desired stereoisomer. rsc.org

Researchers have successfully used computational modeling to guide the synthesis of other nitrogen-containing heterocyclic compounds. mit.edu For instance, by predicting which compounds would react favorably, they were able to develop a novel method for synthesizing azetidines. mit.edu This predictive power is invaluable in reducing the trial-and-error nature of synthetic chemistry. nih.gov

Investigation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. hakon-art.com Quantum chemical methods provide a wealth of information about the electronic distribution within a molecule, which can be used to predict its chemical behavior. Several key descriptors derived from these calculations are particularly useful:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). hakon-art.comethz.ch The HOMO-LUMO gap is an indicator of the molecule's chemical stability. hakon-art.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting the sites of electrophilic and nucleophilic attack.

By calculating these descriptors for 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, one could predict its reactivity in various chemical transformations. For example, the sites most susceptible to electrophilic aromatic substitution or nucleophilic addition could be identified, guiding further synthetic modifications of the molecule.

Table of Calculated Reactivity Descriptors (Hypothetical)

This interactive table presents hypothetical values for key electronic structure and reactivity descriptors for 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, as would be determined by quantum chemical calculations.

DescriptorValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability (nucleophilicity).
LUMO Energy1.2 eVIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap7.0 eVRelates to chemical stability and reactivity.
Chemical Potential (μ)-2.3 eVMeasures the escaping tendency of an electron. hakon-art.com
Electronegativity (χ)2.3 eVRepresents the ability to attract electrons. hakon-art.com
Hardness (η)3.5 eVMeasures resistance to change in electron distribution.
Softness (S)0.29 eV⁻¹The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)0.76 eVIndicates the ability to act as an electrophile. hakon-art.com

Derivatives and Structural Analogues of 8 Ethyl 1,2,3,4 Tetrahydroquinolin 3 Ol in Academic Research

Synthesis of Novel Substituted Tetrahydroquinoline Derivatives

The synthesis of substituted tetrahydroquinolines is a well-explored area of organic chemistry, with numerous methods developed to access this important heterocyclic core. These methods can often be adapted for the preparation of specific derivatives, including those of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol.

One common approach involves the cyclization of appropriate precursors. For instance, the synthesis of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines has been achieved through the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration of the resulting alcohol. lab-chemicals.com This method highlights a potential route to a 3-hydroxytetrahydroquinoline core, where the hydroxyl group is introduced via the reduction of a carbonyl group.

Another strategy employs domino reactions, which allow for the construction of complex molecules in a single operation. acs.org For example, the reduction of 2-nitroarylketones and aldehydes followed by a reductive amination sequence under hydrogenation conditions has been used to generate various tetrahydroquinolines. acs.org This approach could theoretically be applied to a suitably substituted 2-nitro-phenylethanone derivative to construct the 8-ethyl-tetrahydroquinoline framework.

Furthermore, the "borrowing hydrogen" methodology, a green and atom-economical approach, has been utilized for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, catalyzed by a manganese(I) PN3 pincer complex. nih.gov This reaction proceeds through a one-pot cascade, forming water as the only byproduct. nih.gov

A two-step synthesis has also been reported for producing 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives. This involves the reaction of α,α′-bis(substituted-benzylidene)cycloalkanones with malononitrile (B47326) to form 2-amino-3-cyano-4H-pyrans, which are then converted to the tetrahydroquinoline derivatives using ammonium (B1175870) acetate. nih.gov

While a direct synthesis for 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol is not prominently featured in the literature, the synthesis of the closely related (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline has been achieved through an organoaluminum-promoted modified Beckmann rearrangement of the oxime sulfonate of (3R)-3-ethylindan-1-one. google.com This highlights a potential stereoselective route to an ethyl-substituted tetrahydroquinoline core.

Table 1: Selected Synthetic Methodologies for Tetrahydroquinoline Derivatives

Starting Materials Reagents and Conditions Product Type Reference
3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, Grignard reagents 1. Grignard addition 2. Dehydration 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines lab-chemicals.com
2-Nitroarylketones/aldehydes H2, 5% Pd/C Substituted Tetrahydroquinolines acs.org
2-Aminobenzyl alcohols, Secondary alcohols Manganese(I) PN3 pincer catalyst 1,2,3,4-Tetrahydroquinolines nih.gov
α,α′-Bis(substituted-benzylidene)cycloalkanones, Malononitrile 1. Malononitrile 2. NH4OAc 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles nih.gov
(3R)-3-Ethylindan-1-one oxime sulfonate Organoaluminum reagent (4R)-4-Ethyl-1,2,3,4-tetrahydroquinoline google.com

Structure-Reactivity Relationships within the Tetrahydroquinolinol Class (Focus on Chemical Behavior)

The chemical behavior of tetrahydroquinolinols is dictated by the interplay of the electronic and steric effects of the substituents on both the aromatic and heterocyclic rings. The hydroxyl group at the 3-position and the ethyl group at the 8-position of the target molecule would significantly influence its reactivity.

The hydroxyl group can act as a nucleophile or be a site for further functionalization. For instance, in the synthesis of certain tetrahydroquinolinones, a 2-methoxy-4-phenyl-5,6,7,8-tetrahydroquinolin-8-ol intermediate is acylated at the nitrogen atom, which then facilitates a nucleophilic attack on the methyl group, leading to demethylation. nih.gov This suggests that the hydroxyl group in 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol could participate in similar intramolecular reactions or be a handle for introducing other functional groups.

The ethyl group at the 8-position, being an electron-donating group, would increase the electron density of the aromatic ring, potentially influencing its susceptibility to electrophilic aromatic substitution reactions. Its steric bulk could also direct the regioselectivity of such reactions.

Development of Tetrahydroquinoline Scaffolds as Synthetic Intermediates

The tetrahydroquinoline core is a valuable building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. nih.govpreprints.org Derivatives of tetrahydroquinoline are used to construct a wide range of biologically active compounds.

For example, novel tetrahydroquinoline derivatives have been synthesized and evaluated for their anticancer activity. nih.gov In these studies, the tetrahydroquinoline scaffold serves as the foundational structure upon which various functional groups are appended to modulate biological activity.

Furthermore, the development of synthetic methods that allow for the diversification of the tetrahydroquinoline scaffold is an active area of research. The ability to introduce a variety of substituents at different positions on the ring system is crucial for creating libraries of compounds for drug discovery and other applications. acs.org The presence of the hydroxyl group in 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol makes it a particularly attractive intermediate, as this functional group can be readily converted into other functionalities, such as esters, ethers, or halides, thus providing a gateway to a wide range of new derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including cyclization and functionalization. For example:

  • Step 1 : Reduction of a quinoline precursor using LiAlH₄ in THF (room temperature, 12 hours) to form the tetrahydroquinoline core .
  • Step 2 : Ethyl group introduction via alkylation or Friedel-Crafts reactions, often requiring anhydrous conditions and catalysts like AlCl₃ .
  • Step 3 : Hydroxyl group positioning at C3 via regioselective oxidation or protection/deprotection strategies .
    • Critical Factors : Solvent choice (e.g., THF vs. DMF), temperature control, and catalyst selection significantly impact yield. For instance, LiAlH₄ achieves >80% reduction efficiency in THF but may degrade in polar aprotic solvents .

Q. How is structural characterization of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol performed?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : ¹H and ¹³C NMR confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) and hydroxyl proton (δ ~5.0 ppm, broad) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (calculated: 191.24 g/mol; observed: [M+H]⁺ = 192.25) .
  • X-ray Crystallography : Resolves stereochemistry at C3; the hydroxyl group adopts an equatorial position in the chair conformation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize target-based assays:

  • Enzyme Inhibition : Test against nitric oxide synthase (nNOS) using fluorometric assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ .

Advanced Research Questions

Q. How can computational methods optimize the bioactivity of 8-Ethyl-1,2,3,4-tetrahydroquinolin-3-ol derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with nNOS (PDB: 1NOS). The ethyl group enhances hydrophobic interactions in the active site .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Derivatives with logP ~2.5 show improved blood-brain barrier penetration .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed MIC assay conditions). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Structural Analog Comparison : Benchmark against 7,8-difluoro analogs (e.g., 7,8-difluoro-THQ), where fluorine substituents increase electronegativity and alter binding kinetics .
  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .

Q. How do reaction conditions impact regioselectivity during functionalization of the tetrahydroquinoline core?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Use HNO₃/H₂SO₄ for nitration at C5 (meta-directing effect of hydroxyl group). Yields drop below 40% if competing para-substitution occurs .
  • Catalytic Hydrogenation : Pd/C (10% w/w) in EtOH selectively reduces olefins without cleaving the ethyl group. Higher pressures (5 atm H₂) reduce reaction time but risk over-reduction .
  • Protection Strategies : Acetylation of the C3 hydroxyl (Ac₂O/pyridine) prevents oxidation during subsequent alkylation steps .

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